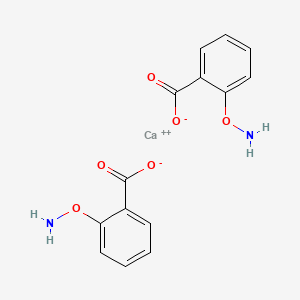
Calcium aminosalicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paracipan, also known as Pasara calcium, Ca-PAS, or Calcipas, is a chemical compound with the molecular formula C14H12CaN2O6 and a molecular weight of 344.33 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Paracipan involves the reaction of calcium salts with organic ligands under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Typically, the reaction is carried out in an aqueous or organic solvent, with the temperature and pH carefully controlled to optimize the formation of the desired product.
Industrial Production Methods
Industrial production of Paracipan involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the compound.
化学反应分析
Types of Reactions
Paracipan undergoes various chemical reactions, including:
Oxidation: Paracipan can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: Paracipan can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, reduced forms of the compound.
科学研究应用
Antitubercular Properties
Calcium aminosalicylate has been historically significant in the treatment of tuberculosis (TB). It acts as an antitubercular agent, particularly beneficial in cases where resistance to first-line drugs has developed. The compound works by inhibiting the synthesis of folic acid in Mycobacterium tuberculosis, which is crucial for bacterial growth and replication .
Clinical Case Studies
- Combination Therapy : In clinical settings, this compound is often administered alongside other medications to improve treatment outcomes for patients with multi-drug resistant TB. For instance, a study highlighted its effectiveness when combined with isoniazid, showing improved patient recovery rates.
Treatment of Inflammatory Bowel Diseases
This compound also finds application in managing inflammatory bowel diseases (IBD), particularly ulcerative colitis. Its anti-inflammatory properties contribute to reducing inflammation in the gastrointestinal tract.
Clinical Case Studies
- Efficacy in Ulcerative Colitis : A clinical trial demonstrated that patients receiving this compound showed significant improvement in symptoms compared to those on placebo, indicating its potential as a therapeutic option for IBD .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Research indicates that its bioavailability can vary based on formulation and administration route.
Key Findings
- Absorption Rates : A study found that while the absorption of this compound is complete, the rate can be influenced by the formulation used. For example, aerosol formulations have been explored for lung delivery to enhance local effects .
| Formulation Type | Absorption Rate | Comments |
|---|---|---|
| Oral Tablets | Moderate | Standard administration method |
| Aerosol Formulation | Fast | Optimized for lung delivery |
| Granule Formulation | Variable | Developing for targeted delivery |
作用机制
The mechanism of action of Paracipan involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Calcium phosphate: Known for its use in bone regeneration and as a biomaterial.
Calcium carbonate: Widely used in various industrial applications and as a dietary supplement.
Calcium chloride: Commonly used in de-icing and as a drying agent.
Uniqueness of Paracipan
Paracipan stands out due to its unique chemical structure and specific applications in scientific research. Unlike other calcium compounds, Paracipan has distinct properties that make it suitable for specialized uses in chemistry, biology, medicine, and industry.
属性
分子式 |
C14H12CaN2O6 |
|---|---|
分子量 |
344.33 g/mol |
IUPAC 名称 |
calcium;2-aminooxybenzoate |
InChI |
InChI=1S/2C7H7NO3.Ca/c2*8-11-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |
InChI 键 |
DRTSMDDDSDXZPY-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])ON.C1=CC=C(C(=C1)C(=O)[O-])ON.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















